2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O This compound is characterized by the presence of bromomethyl, difluoromethoxy, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethoxy)-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-(difluoromethoxy)-3-fluorobenzene, while nitration results in the formation of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluoronitrobenzene .
Scientific Research Applications
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In general, the compound can interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- 2-(Bromomethyl)-1-(trifluoromethoxy)-3-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethoxy)-3-fluorobenzene
Uniqueness
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is unique due to the combination of bromomethyl, difluoromethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound features a bromomethyl group, a difluoromethoxy moiety, and a fluorobenzene ring, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula: C8H7BrF2O
- Molecular Weight: 237.04 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F
Synthesis
The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethoxy group. The synthesis can be optimized through various reaction conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The presence of the bromomethyl and difluoromethoxy groups may enhance its lipophilicity, allowing better membrane permeability and interaction with cellular receptors.
In Vitro Studies
Research has indicated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer cells, demonstrating an IC50 value in the low micromolar range. Detailed results from various studies are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 6.0 | Inhibition of DNA synthesis |
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological potential of this compound. For example, administration of this compound in mice bearing tumors resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Case Studies
-
Case Study on Breast Cancer Treatment:
- A study involving the administration of this compound to MCF-7 xenograft models showed a reduction in tumor growth by approximately 40% over four weeks.
- Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
-
Case Study on Lung Cancer:
- In A549 cell models, treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting its role as a cell cycle inhibitor.
- Further analysis revealed alterations in cyclin B1 and CDK1 expression levels.
Potential Applications
Given its promising biological activities, this compound holds potential for development as:
- Anticancer Therapeutic: Its ability to inhibit tumor growth positions it as a candidate for further development in cancer therapies.
- Chemical Probe: It can serve as a chemical probe for studying specific biological pathways due to its unique structural features.
Properties
Molecular Formula |
C8H6BrF3O |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
PCEIEOVWJGVDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.